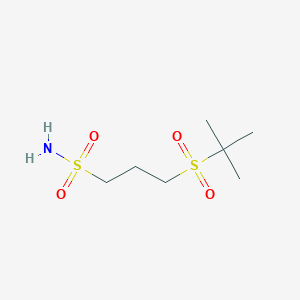

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide is a sulfonamide compound with the molecular formula C7H17NO4S2 and a molecular weight of 243.35 . It is also known by its IUPAC name, 3-(tert-butylsulfonyl)propane-1-sulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17NO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3,(H2,8,11,12) and the InChI key is GAPSREPXLIJFAE-UHFFFAOYSA-N .Scientific Research Applications

- Application : In the synthesis of trifluoroethylamines, it converts trifluoroacetaldehyde to a chiral imine, enabling the formation of chiral amines .

- Application : These ligands can be used in iridium-catalyzed asymmetric hydrogenation reactions, providing access to optically active olefins .

- Application : It enhances reactivity in various transformations, such as nucleophilic substitutions and cyclizations .

Asymmetric Synthesis: Chiral Auxiliary

Iridium-Catalyzed Asymmetric Hydrogenation

Sulfonamide as an Activating Group

Molecular Scaffold for Medicinal Chemistry

Mechanism of Action

Target of Action

It is known that sulfonyl compounds often interact with enzymes and receptors in the body, altering their function .

Mode of Action

Sulfonyl compounds often act as inhibitors or activators of their target enzymes or receptors, leading to changes in cellular processes .

Biochemical Pathways

Sulfonyl compounds can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Sulfonyl compounds are generally well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

properties

IUPAC Name |

3-tert-butylsulfonylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3,(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSREPXLIJFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)

![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)

![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)

![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)